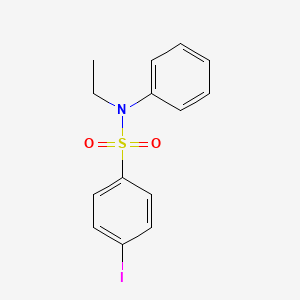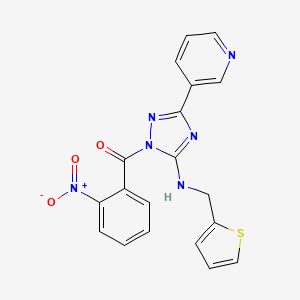
N-(4-iodophenyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide
Vue d'ensemble
Description
N-(4-iodophenyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide, also known as SUCNR1 antagonist, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields.
Applications De Recherche Scientifique
N-(4-iodophenyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide has been extensively used in scientific research due to its potential applications in various research fields. One of the significant applications of this compound is in studying the role of succinate receptor 1 (N-(4-iodophenyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide) in various physiological and pathophysiological conditions. N-(4-iodophenyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide is a G protein-coupled receptor that is involved in various cellular processes, including inflammation, metabolism, and cancer. N-(4-iodophenyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide acts as a selective antagonist of N-(4-iodophenyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide and can be used to study its role in various cellular processes.
Mécanisme D'action
N-(4-iodophenyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide acts as a selective antagonist of N-(4-iodophenyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide by binding to its active site and preventing its activation by succinate. This results in the inhibition of downstream signaling pathways, leading to the observed physiological and biochemical effects.
Biochemical and Physiological Effects:
N-(4-iodophenyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide has been shown to have various biochemical and physiological effects in vitro and in vivo. Studies have shown that this compound can inhibit the activation of N-(4-iodophenyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide in various cell types, leading to the inhibition of inflammation, metabolism, and cancer cell proliferation. Additionally, N-(4-iodophenyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide has been shown to have antioxidant properties, which can protect cells from oxidative stress-induced damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of using N-(4-iodophenyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide in lab experiments is its selectivity towards N-(4-iodophenyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide. This allows for specific targeting of this receptor and studying its role in various cellular processes. However, one of the limitations of using this compound is its low solubility in water, which requires the use of organic solvents for its preparation and use in lab experiments.
Orientations Futures
N-(4-iodophenyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide has promising potential for various future research directions. Some of the possible future directions include the development of more potent and selective N-(4-iodophenyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide antagonists, studying the role of N-(4-iodophenyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide in various pathophysiological conditions, and exploring the potential therapeutic applications of N-(4-iodophenyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide in various diseases, including cancer and metabolic disorders.
Conclusion:
In conclusion, N-(4-iodophenyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide is a chemical compound with significant potential for various scientific research applications. Its selective antagonism towards N-(4-iodophenyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide allows for specific targeting of this receptor and studying its role in various cellular processes. Further research is needed to explore the potential therapeutic applications of N-(4-iodophenyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide in various diseases.
Propriétés
IUPAC Name |
1-(benzenesulfonyl)-N-(4-iodophenyl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19IN2O3S/c19-15-8-10-16(11-9-15)20-18(22)14-5-4-12-21(13-14)25(23,24)17-6-2-1-3-7-17/h1-3,6-11,14H,4-5,12-13H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCIMOSOAKCZCHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19IN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[3-(1H-benzimidazol-1-yl)propanoyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide](/img/structure/B4231540.png)
![2-(4-chloro-3-methylphenoxy)-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]acetamide](/img/structure/B4231543.png)
![N-[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-cyano-2-fluorobenzamide](/img/structure/B4231548.png)
![N-(5-chloro-2-methylphenyl)-4-({[(4-chlorophenyl)amino]carbonyl}amino)benzenesulfonamide](/img/structure/B4231552.png)
![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(4-chlorophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide](/img/structure/B4231568.png)
![N-(3,4-difluorophenyl)-4-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4231571.png)
![2-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]thio}-N-(4-ethylphenyl)acetamide](/img/structure/B4231574.png)
![N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-9H-fluorene-2-sulfonamide](/img/structure/B4231578.png)
![ethyl 1-[N-[(4-chlorophenyl)sulfonyl]-N-(4-methylphenyl)glycyl]-4-piperidinecarboxylate](/img/structure/B4231582.png)

![1-[5-nitro-2-(1-pyrrolidinyl)benzoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B4231594.png)
![N-(2,4-dimethylphenyl)-2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B4231608.png)
![2-[(4-fluorobenzyl)thio]-4,6-di-4-morpholinyl-1,3,5-triazine](/img/structure/B4231617.png)
